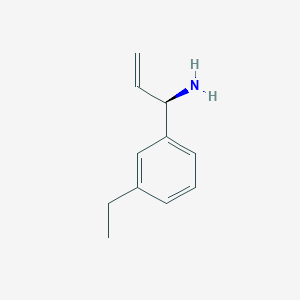

(1R)-1-(3-Ethylphenyl)prop-2-enylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R)-1-(3-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-6-5-7-10(8-9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |

InChI Key |

UPEPXILXYWQTLR-LLVKDONJSA-N |

Isomeric SMILES |

CCC1=CC(=CC=C1)[C@@H](C=C)N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C=C)N |

Origin of Product |

United States |

Mechanistic Investigations and Computational Studies in Chiral α Arylallylic Amine Chemistry

Elucidation of Reaction Mechanisms and Stereoselectivity Control

The stereochemical outcome of asymmetric reactions that produce chiral α-arylallylic amines is determined by the subtle energetic differences between diastereomeric transition states. Chemists employ a variety of conceptual models to predict and rationalize these outcomes, focusing on the geometry of the transition state where the new stereocenter is formed.

Transition State Analysis (e.g., Felkin-Anh-type, Closed/Open Transition State Models, Half-Chair Transition States)

Felkin-Anh Model: Originally developed to explain the diastereoselectivity of nucleophilic attack on acyclic ketones and aldehydes bearing an α-stereocenter, the Felkin-Anh model is a powerful predictive tool. uwindsor.cawebsite-files.comwikipedia.org Its principles can be extended to the analogous addition of nucleophiles to chiral imines or iminium ions, which are key intermediates in many allylic amination reactions. The model posits that the largest substituent at the α-carbon orients itself perpendicular to the plane of the C=N bond to minimize steric strain. The incoming nucleophile then approaches the electrophilic carbon from the least hindered face, typically following a trajectory akin to the Bürgi-Dunitz angle, opposite the large group. uwindsor.ca This model is particularly relevant in substrate-controlled diastereoselective reactions. For α-arylallylic amines, where the aryl group is often the largest substituent, this model provides a foundational understanding of how the existing chirality directs the formation of a new stereocenter.

Closed vs. Open Transition States: In transition-metal-catalyzed allylic substitutions, the nature of the transition state can be described as "closed" or "open," which significantly influences stereoselectivity. This concept is particularly relevant in reactions involving organometallic reagents. acs.org

Closed Transition State: In this model, the metal center of the catalyst coordinates to both the electrophile (the allyl group) and the nucleophile (the amine). This creates a more rigid, cyclic, and organized transition state, often leading to higher levels of stereoselectivity as the orientation of the reacting partners is well-defined.

Open Transition State: Here, the nucleophile attacks the π-allyl-metal complex from the outer coordination sphere, without prior coordination to the metal. This arrangement is more flexible, and the stereochemical outcome is often governed by minimizing steric interactions between the nucleophile, the chiral ligand, and the allyl substrate. The choice between a closed and open pathway can be influenced by factors such as the nature of the metal, the solvent's polarity, and the steric and electronic properties of the chiral ligands and substrates.

Half-Chair Transition States: The concept of half-chair transition states is often invoked to describe the stereochemistry of reactions involving six-membered rings, such as in certain cycloaddition or substitution reactions on cyclohexene-like systems. acs.org In the context of allylic amination, if the allyl substrate is part of a cyclic system, its conformation (e.g., a half-chair) in the transition state is critical. The substituents on the ring will adopt pseudo-axial or pseudo-equatorial positions to minimize steric strain, and the nucleophilic amine will preferentially attack from the less hindered face. This model helps predict the diastereoselectivity of reactions involving cyclic allylic electrophiles.

Role of Chiral Ligands and Catalysts in Enantiocontrol

The cornerstone of modern asymmetric synthesis of α-arylallylic amines is the use of chiral catalysts. A chiral ligand coordinates to a transition metal center (commonly palladium, iridium, or copper), creating a chiral environment that differentiates between the two prochiral faces of the π-allyl intermediate or the incoming nucleophile. website-files.com

The general mechanism for transition metal-catalyzed allylic amination involves the formation of a (π-allyl)metal complex. The chiral ligand influences the geometry of this complex and directs the nucleophilic attack of the amine to one of the two allylic termini, and to one specific face of that terminus, thereby controlling both regio- and enantioselectivity.

Key classes of catalysts and ligands include:

Palladium-Catalyzed Systems: Palladium catalysis is widely used for asymmetric allylic amination. Chiral phosphine (B1218219) ligands, such as those based on BINAP or Trost ligands, as well as phosphoramidite (B1245037) ligands, have proven highly effective. acs.orgnih.gov The enantioselectivity arises from the specific arrangement of the ligand's chiral scaffold around the palladium center, which creates sterically and electronically differentiated quadrants that favor nucleophilic attack from a specific direction. nih.govrsc.org

Iridium-Catalyzed Systems: Iridium catalysts, often paired with chiral phosphoramidite ligands (like Feringa-type ligands), are particularly known for their ability to generate branched allylic amines with high regio- and enantioselectivity from linear allylic precursors. uwindsor.canih.gov Mechanistic studies show that these reactions often proceed through well-defined metallacyclic iridium intermediates. The stereochemical outcome is determined by the relative stability of diastereomeric π-allyl iridium complexes and the subsequent outer-sphere attack by the amine. nih.gov

Copper-Catalyzed Systems: Copper catalysis, utilizing ligands such as BOX (bisoxazoline) or BINAM, has emerged as a powerful method for enantioselective allylic amination, including direct C-H amination of alkenes. nih.gov The chiral ligand controls the facial selectivity of the C-N bond-forming step, which can proceed through a concerted, asynchronous transition state. nih.gov

The table below summarizes representative catalyst-ligand systems and their performance in asymmetric allylic amination.

| Catalyst Precursor | Chiral Ligand Type | Metal | Typical Substrate | Achieved Enantioselectivity (ee) |

| [Pd(allyl)Cl]₂ | Phosphoramidite | Pd | 1,3-Diphenylallyl acetate | >95% |

| [Ir(COD)Cl]₂ | Phosphoramidite | Ir | Cinnamyl carbonate | 95-99% |

| Cu(MeCN)₄PF₆ | BINAM | Cu | Terminal Alkenes (C-H amination) | up to 90% |

Stereochemical Models Explaining Diastereoselective Outcomes

While enantioselectivity concerns the formation of one of two enantiomers from a prochiral substrate, diastereoselectivity deals with the preferential formation of one diastereomer out of several possibilities. This is relevant when the substrate or the nucleophile already contains a stereocenter, or when the reaction creates two or more new stereocenters.

The Felkin-Anh model serves as a primary tool for predicting diastereoselectivity in substrate-controlled reactions. uwindsor.cayoutube.com When a chiral allylic electrophile reacts with an amine, the preexisting stereocenter dictates the facial bias of the nucleophilic attack on the π-allyl intermediate. The catalyst's chiral ligand must work in concert with the substrate's intrinsic preference to achieve high diastereoselectivity (a "matched" case). If the ligand's preference opposes the substrate's (a "mismatched" case), lower diastereoselectivity or even a reversal of selectivity can occur.

In catalyst-controlled diastereoselective reactions, the chiral catalyst must override any directing effect from the substrate. Computational models, particularly DFT, are crucial for understanding the complex interplay of steric and electronic interactions within the diastereomeric transition states that lead to the observed product ratio. These models can reveal subtle non-covalent interactions, such as hydrogen bonds or CH-π interactions between the substrate and the chiral ligand, that stabilize one transition state over another.

Theoretical Approaches and Computational Chemistry

Computational chemistry has become an indispensable tool for gaining deep mechanistic insight into complex catalytic cycles and for rationalizing the origins of stereoselectivity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

Density Functional Theory (DFT) has been extensively applied to model the mechanisms of transition-metal-catalyzed allylic aminations. nih.gov These studies allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products along the entire reaction coordinate.

Key insights from DFT studies include:

Elucidation of Rate-Determining and Stereodetermining Steps: By calculating the energy barriers for each step in the catalytic cycle (e.g., oxidative addition, nucleophilic attack, reductive elimination), DFT can identify which step is the slowest (rate-determining) and which step sets the final stereochemistry (stereodetermining). For many palladium- and iridium-catalyzed allylic aminations, the nucleophilic attack of the amine on the π-allyl complex is the stereodetermining step. website-files.comrsc.org

Rationalization of Enantioselectivity: DFT calculations can precisely model the diastereomeric transition states leading to the (R) and (S) products. By comparing the calculated free energies of activation (ΔG‡), a direct prediction of the enantiomeric excess (ee) can be made. This analysis reveals the specific steric clashes or stabilizing non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the ligand and the substrate that are responsible for enantiocontrol. rsc.org For example, DFT studies on a Pd-catalyzed amination revealed that the stereocontrol originates from the formation of a six-membered palladacyclic intermediate. nih.gov

Investigation of Reaction Mechanisms: DFT can be used to compare the energetic feasibility of different proposed mechanisms. For instance, in the palladium-catalyzed allylation of primary amines with allylic alcohols, DFT calculations showed that a mechanism involving the decomplexation of a coordinated allylammonium intermediate is energetically favored over a pathway involving cationic hydridopalladium complexes. acs.org

The following table presents a conceptual summary of data obtainable from DFT calculations on a stereodetermining transition state.

| Parameter | Description | Implication for Selectivity |

| ΔG‡ (kcal/mol) | Gibbs Free Energy of Activation | The difference in ΔG‡ between the two pathways leading to the major and minor stereoisomers (ΔΔG‡) directly correlates with the predicted enantiomeric or diastereomeric ratio. A larger ΔΔG‡ implies higher selectivity. |

| Key Bond Distances (Å) | Distances between reacting atoms (e.g., N···C) in the transition state | Shorter distances indicate a more advanced bond formation. Comparing these in competing transition states can reveal the nature of the interaction. |

| Non-Covalent Interactions | Presence of H-bonds, CH-π, or steric repulsion | These interactions, identified through analysis of the calculated structures, are often the primary origin of the energy difference between competing transition states. |

Molecular Dynamics Simulations in Stereoselective Catalysis

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the motion of atoms and molecules, allowing researchers to explore the conformational landscape of catalysts and substrates and the process of how they come together to react.

In the context of stereoselective catalysis, MD simulations can be particularly useful for:

Understanding Catalyst-Substrate Pre-organization: MD can simulate how the chiral catalyst and substrate associate in solution before the key bond-forming event. This can reveal the most populated conformations of the catalyst-substrate complex, which may not necessarily be the lowest in energy but are crucial for the reaction to proceed.

Sampling Conformational Space: Chiral ligands, especially large and flexible ones, can exist in numerous conformations. MD simulations can explore this vast conformational space to identify the most relevant structures that lead to the stereodetermining transition state.

Enzyme Catalysis Analogies: While less common for small-molecule transition metal catalysis compared to DFT, MD is a primary tool in enzymatic catalysis. For example, MD and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations of an engineered cytochrome P450 enzyme capable of C-H amination revealed how mutations provide steric bulk to the active site, which in turn enhances enantioselectivity by restricting the substrate's orientation. nih.gov These principles of steric confinement and dynamic conformational control are analogous to the role of the chiral ligand's scaffold in transition metal catalysis. The insights from enzymatic systems can inspire the design of new synthetic catalysts that mimic the highly controlled active sites of enzymes.

Frontier Molecular Orbital (FMO) Theory Applications to Cycloadditions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and selectivity of pericyclic reactions, including cycloadditions. numberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical factor in determining the reaction rate; a smaller gap generally corresponds to a faster reaction. researchgate.net

In the context of a cycloaddition reaction involving a chiral α-arylallylic amine like (1R)-1-(3-Ethylphenyl)prop-2-enylamine, the amine can act as the electron-donating component. The nitrogen atom's lone pair of electrons can conjugate with the allylic π-system, raising the energy of the HOMO. This makes the amine a good candidate for normal-electron-demand Diels-Alder reactions, where the diene (or in this case, the allylic system participating in a cycloaddition) is electron-rich and the dienophile is electron-poor.

The stereoselectivity of such reactions is a key area of investigation. The chiral center in this compound would be expected to influence the facial selectivity of the cycloaddition. FMO theory can help to rationalize the observed stereochemical outcomes by examining the coefficients of the frontier orbitals at the reacting centers. The preferred transition state is the one that allows for the most favorable overlap of the HOMO and LUMO lobes, taking into account steric and electronic factors.

A comprehensive computational study using methods like Density Functional Theory (DFT) would be necessary to generate the specific data required for a detailed FMO analysis of cycloadditions involving this compound. Such a study would typically involve:

Geometry Optimization: Determining the lowest energy conformations of the reactants, transition states, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants and products) or first-order saddle points (transition states).

FMO Energy and Coefficient Calculation: To determine the HOMO and LUMO energies of the reactants and the coefficients of the atomic orbitals contributing to these frontier orbitals.

The results of these calculations would allow for the construction of data tables to quantitatively assess the reaction's feasibility and selectivity.

Hypothetical Data Tables for FMO Analysis

Without specific literature data, the following tables are presented as examples of how the results of a computational study on a hypothetical Diels-Alder reaction between this compound (acting as part of a diene system) and a generic dienophile (e.g., maleimide) would be organized.

Table 1: Calculated Frontier Molecular Orbital Energies (in eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -5.8 | 1.2 | 7.0 |

| Maleimide | -7.5 | -1.5 | 6.0 |

Note: These are hypothetical values for illustrative purposes only.

In this hypothetical scenario, the smaller HOMO-LUMO gap would be between the HOMO of the amine and the LUMO of the dienophile, indicating a normal-electron-demand reaction.

Table 2: Calculated Activation Energies for Different Stereochemical Pathways (in kcal/mol)

| Pathway | Activation Energy (ΔG‡) |

| endo-attack, Re-face | 25.3 |

| endo-attack, Si-face | 28.1 |

| exo-attack, Re-face | 26.5 |

| exo-attack, Si-face | 29.0 |

Note: These are hypothetical values for illustrative purposes only.

This hypothetical data would suggest that the reaction proceeds preferentially via an endo transition state with the dienophile approaching the Re-face of the diene system containing the chiral amine. FMO analysis of the transition state geometries would then be used to explain the origins of this preference based on orbital overlap and secondary orbital interactions.

Chemical Transformations and Reactivity of 1r 1 3 Ethylphenyl Prop 2 Enylamine Derivatives

Transformations Involving the Allylic Moiety

The carbon-carbon double bond in the allylic moiety of (1R)-1-(3-Ethylphenyl)prop-2-enylamine derivatives is a key site for various chemical reactions that enable structural diversification and the introduction of new functional groups.

Olefin metathesis, particularly cross-metathesis (CM) and ring-closing metathesis (RCM), stands out as a powerful tool for modifying the allylic side chain of this compound derivatives. These reactions, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, allow for the formation of new carbon-carbon double bonds with high efficiency and functional group tolerance. nih.govorganic-chemistry.org

In cross-metathesis, the allylic amine derivative reacts with another olefin to generate a new, substituted alkene. The success of this reaction often depends on the relative reactivity of the two olefin partners. harvard.edu For instance, the reaction of an N-protected derivative of this compound with a partner olefin can lead to the elongation or modification of the propylene (B89431) side chain, introducing diverse structural motifs.

Ring-closing metathesis is particularly valuable for the synthesis of nitrogen-containing heterocycles. nih.govacs.org By introducing a second olefinic group into the molecule, typically through N-alkylation or acylation, RCM can be employed to construct various ring systems. nih.govacs.org For example, a diallylic amine derivative, synthesized from this compound, can undergo RCM to form a five-, six-, or seven-membered nitrogen heterocycle. nih.gov The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the cyclization. nih.gov

Table 1: Examples of Olefin Metathesis Reactions

| Reaction Type | Reactants | Catalyst | Product |

| Cross-Metathesis | N-protected this compound, Partner Olefin | Grubbs' Catalyst | Structurally diversified allylic amine |

| Ring-Closing Metathesis | Diallylic amine derivative | Grubbs' Catalyst | Nitrogen-containing heterocycle |

The double bond of the allylic moiety is susceptible to a variety of addition and oxidation reactions, allowing for the introduction of diverse functional groups.

Oxidative Amination: This transformation introduces a second nitrogen-containing group into the molecule. Palladium-catalyzed oxidative amination reactions can convert the alkene into a vicinal diamine derivative. organic-chemistry.org These reactions often proceed via an allylic C-H activation mechanism. organic-chemistry.orgthieme-connect.com Copper-catalyzed methods have also been developed for the oxidative amination of alkenes, providing access to enamides and allylic amines. nih.gov

Halogenation: The addition of halogens (e.g., bromine, chlorine) across the double bond leads to the formation of dihalo derivatives. These compounds can serve as precursors for further synthetic manipulations, such as dehydrohalogenation to form alkynes or substitution reactions to introduce other functionalities.

The alkene in this compound derivatives can participate as a dipolarophile or dienophile in cycloaddition reactions, leading to the formation of cyclic structures.

1,3-Dipolar Cycloadditions: This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with the alkene to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org For example, reaction with a nitrile oxide can yield an isoxazoline, while reaction with an azomethine ylide can produce a pyrrolidine (B122466) ring. tandfonline.comnih.gov The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the 1,3-dipole and the substituents on the allylic amine. mdpi.com

Diels-Alder Reactions: As a dienophile, the alkene moiety can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.org The stereochemical outcome of the Diels-Alder reaction is well-defined, making it a powerful tool for the construction of complex cyclic systems. acs.orgnih.gov Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity. rsc.orgacs.org

Transformations Involving the Amine Functionality

The primary amine group in this compound is a versatile functional handle for a wide array of chemical transformations, including derivatization for bond-forming processes and the synthesis of nitrogen-containing heterocycles.

The nucleophilic nature of the amine allows for its derivatization to facilitate various carbon-carbon and carbon-heteroatom bond-forming reactions.

C-C Bond Formation: The amine can be converted into various functional groups that promote C-C bond formation. For instance, conversion to an enamine allows it to participate in reactions like Michael additions or alkylations. Palladium-catalyzed allylic C-H functionalization has emerged as a powerful method for C-C bond formation. researchgate.net

C-X Bond Formation: The amine can be readily transformed into amides, sulfonamides, or carbamates. These derivatives often exhibit different reactivity profiles and can be used in a variety of coupling reactions. For example, Buchwald-Hartwig amination allows for the formation of C-N bonds.

The amine functionality serves as a key nitrogen source for the synthesis of a diverse range of heterocyclic compounds.

Pyrrolidines: Pyrrolidine rings can be synthesized from derivatives of this compound through various strategies. One common approach is the palladium-catalyzed cyclization of an allylic amine with a suitable tethered nucleophile or electrophile. rsc.org Multicomponent reactions offer another efficient route to highly substituted pyrrolidines. tandfonline.comorganic-chemistry.org

Aziridines: Aziridines, three-membered nitrogen-containing rings, can be prepared from allylic amines through intramolecular cyclization reactions. organic-chemistry.orgresearchgate.net For example, treatment of an N-halo derivative with a base can induce cyclization to the corresponding aziridine. qub.ac.uk Electrophilic nitrogen sources can also be used to directly aziridinate the alkene. nih.govsemanticscholar.org

Imidazoles: Imidazole synthesis often involves the condensation of an amine with a 1,2-dicarbonyl compound or its equivalent. nih.govbaranlab.orgorganic-chemistry.org Derivatives of this compound can serve as the amine component in these reactions, leading to the formation of substituted imidazoles. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Synthetic Strategy | Key Transformation |

| Pyrrolidine | Palladium-catalyzed cyclization | Intramolecular nucleophilic attack |

| Aziridine | Intramolecular cyclization of N-halo derivative | Base-induced ring closure |

| Imidazole | Condensation with 1,2-dicarbonyl compound | Imine formation and cyclization |

N-Substitution Reactions with Various Electrophiles

The reactivity of the primary amine group in derivatives of this compound allows for a variety of N-substitution reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of new molecular entities with tailored properties. The nitrogen atom can react with a range of electrophilic partners, leading to the formation of secondary or tertiary amines, amides, sulfonamides, and other N-functionalized derivatives.

General Reactivity:

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. The general mechanism for its reaction with an electrophile (E-X) involves the nucleophilic attack of the amine on the electrophilic center, leading to the displacement of a leaving group (X).

R-NH₂ + E-X → R-NH-E + H-X

Common classes of electrophiles that react with primary amines include:

Alkyl Halides (R'-X): Resulting in N-alkylation to form secondary and tertiary amines.

Acyl Halides (R'-COCl) and Anhydrides ((R'-CO)₂O): Leading to N-acylation to produce amides.

Sulfonyl Chlorides (R'-SO₂Cl): Yielding sulfonamides.

Aldehydes and Ketones (R'R''C=O): Forming imines via a condensation reaction, which can be subsequently reduced to secondary amines (reductive amination).

Isocyanates (R'-N=C=O) and Isothiocyanates (R'-N=C=S): Producing ureas and thioureas, respectively.

While specific experimental data for this compound is not available in the reviewed literature, the following sections describe the expected reactivity based on the general chemical behavior of chiral primary allylic amines.

N-Alkylation Reactions

N-alkylation would involve the reaction with alkylating agents such as alkyl halides or sulfates. The reaction would likely proceed via an SN2 mechanism. It is anticipated that the reaction could yield a mixture of mono- and di-alkylated products. Control over the stoichiometry of the reactants and the reaction conditions would be crucial to selectively obtain the desired secondary or tertiary amine.

Hypothetical N-Alkylation Reaction Data

| Electrophile (Alkyl Halide) | Product | Potential Reaction Conditions | Expected Observations |

| Methyl Iodide (CH₃I) | (1R)-N-Methyl-1-(3-ethylphenyl)prop-2-enylamine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Room Temperature | Formation of secondary amine. Potential for over-alkylation to the quaternary ammonium (B1175870) salt. |

| Benzyl Bromide (BnBr) | (1R)-N-Benzyl-1-(3-ethylphenyl)prop-2-enylamine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature | Formation of the N-benzylated secondary amine. |

N-Acylation Reactions

N-acylation with electrophiles like acyl chlorides or anhydrides would be expected to proceed readily to form the corresponding N-acyl derivatives (amides). These reactions are typically high-yielding and are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Hypothetical N-Acylation Reaction Data

| Electrophile (Acylating Agent) | Product | Potential Reaction Conditions | Expected Observations |

| Acetyl Chloride (CH₃COCl) | N-[(1R)-1-(3-Ethylphenyl)prop-2-enyl]acetamide | Base (e.g., Pyridine or Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C | Formation of a stable amide derivative. |

| Benzoyl Chloride (PhCOCl) | N-[(1R)-1-(3-Ethylphenyl)prop-2-enyl]benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), CH₂Cl₂) | High yield of the corresponding benzamide. |

It is important to note that the data presented in the tables are hypothetical and are based on the general principles of organic chemistry. Further empirical research is necessary to determine the specific outcomes and optimal conditions for the N-substitution reactions of this compound.

Analytical Methods for Stereochemical Analysis of Chiral α Arylallylic Amines

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are powerful tools for the separation and quantification of enantiomers. wvu.edu These techniques rely on the differential interaction of the enantiomers with a chiral selector, which can be part of the stationary phase or a mobile phase additive. libretexts.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the enantioseparation of chiral amines. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. nih.govhplc.eu

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) is often employed. chromatographyonline.com The addition of acidic or basic modifiers to the mobile phase can significantly improve the resolution and peak shape of basic compounds like amines. For instance, the use of ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) has been shown to have a dramatic and beneficial effect on the chiral HPLC separation of basic compounds. nih.gov These additives can form ion pairs with the amine analytes in the mobile phase and enhance their interaction with the CSP. nih.gov

A typical screening protocol for chiral primary amines might involve using a mobile phase of 80:20 hexane-ethanol with a small percentage of trifluoroacetic acid and triethylamine. chromatographyonline.com

Table 1: Representative Chiral HPLC Conditions for Amine Separation

| Parameter | Condition | Reference |

| Column | Polysaccharide-based Chiral Stationary Phase | nih.gov |

| Mobile Phase | Hexane/Ethanol | chromatographyonline.com |

| Additives | Ethanesulfonic Acid (ESA) or Methanesulfonic Acid (MSA) | nih.gov |

| Detection | UV | chromatographyonline.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric separation of volatile and semi-volatile chiral compounds, including α-arylallylic amines. chromatographyonline.comgcms.cz For amines, derivatization is often necessary to improve their volatility and chromatographic behavior, as direct injection can lead to significant peak tailing. nih.gov Common derivatizing agents for amines include trifluoroacetic anhydride. nih.govwiley.com

The most common chiral stationary phases in GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comresearchgate.net These CSPs have cavities of a specific size that can include one enantiomer more favorably than the other, leading to separation. The choice of the cyclodextrin derivative and the operating conditions, such as temperature, are crucial for achieving good resolution. wiley.com

Table 2: Typical Chiral GC Parameters for Derivatized Amine Separation

| Parameter | Condition | Reference |

| Derivatization | Trifluoroacetic anhydride | nih.gov |

| Column | Cyclodextrin-based Chiral Stationary Phase | chromatographyonline.com |

| Carrier Gas | Hydrogen or Helium | wiley.com |

| Detection | Flame Ionization Detector (FID) | wiley.com |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol. chromatographyonline.comyoutube.com

This technique is particularly well-suited for the separation of chiral amines. chromatographyonline.com Similar to HPLC, polysaccharide-based CSPs are widely used in chiral SFC. researchgate.net The addition of acidic and basic additives to the modifier can influence the enantioselectivity. chromatographyonline.com SFC often provides comparable or even better selectivity and peak shapes for primary amines compared to normal-phase and polar organic modes of HPLC. chromatographyonline.com The high flow rates achievable in SFC allow for rapid, high-throughput analysis. chromatographyonline.com

Table 3: Common SFC Conditions for Chiral Amine Separation

| Parameter | Condition | Reference |

| Mobile Phase | Supercritical CO2 with Methanol modifier | chromatographyonline.com |

| Column | Polysaccharide-based Chiral Stationary Phase | researchgate.net |

| Additives | Trifluoroacetic acid and triethylamine | chromatographyonline.com |

| Detection | UV | chromatographyonline.com |

Capillary Electrophoresis (CE) Using Chiral Selectors

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte (BGE). nih.govdergipark.org.tr This mode of CE is often referred to as electrokinetic chromatography (EKC). nih.gov For the separation of chiral amines, various chiral selectors can be employed, including cyclodextrins, macrocyclic antibiotics, and polysaccharides. researchgate.netresearchgate.netnih.gov

The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities. nih.gov Factors such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage can be optimized to achieve enantiomeric resolution. nih.gov CE offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

Table 4: Key Aspects of Chiral CE for Amine Separation

| Feature | Description | Reference |

| Principle | Differential interaction with a chiral selector in the background electrolyte | nih.gov |

| Common Chiral Selectors | Cyclodextrins, Antibiotics (e.g., Vancomycin), Polysaccharides | researchgate.netnih.gov |

| Advantages | High efficiency, short analysis time, low sample consumption | nih.gov |

Spectroscopic Methods for Stereochemical Assignment and Enantiomeric Excess Determination

Spectroscopic methods provide valuable information about the three-dimensional structure of molecules and can be used to determine the absolute configuration and enantiomeric excess (ee) of chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral amines. acs.org The determination of enantiomeric excess by NMR typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

When a chiral amine reacts with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and, consequently, exhibit distinct signals in the NMR spectrum. researchgate.net The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original amine. researchgate.netbham.ac.uk A variety of CDAs have been developed for the analysis of chiral primary amines. frontiersin.orgrsc.org

Alternatively, a chiral solvating agent can be added to the NMR sample of the chiral amine. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. nih.gov

A simple and effective method for determining the enantiopurity of chiral primary amines involves a three-component condensation reaction with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.netbath.ac.uk This forms a mixture of diastereoisomeric iminoboronate esters, which show well-resolved signals in their ¹H NMR spectra, allowing for easy determination of the enantiomeric ratio. researchgate.net

Table 5: NMR-Based Methods for Chiral Amine Analysis

| Method | Principle | Key Features | Reference |

| Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR signals. | Covalent bond formation. | researchgate.net |

| Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes. | Non-covalent interaction. | nih.gov |

| Three-Component Derivatization | Condensation with 2-formylphenylboronic acid and BINOL. | Forms diastereoisomeric iminoboronate esters with well-resolved ¹H NMR signals. | researchgate.netbath.ac.uk |

Application of Chiral Derivatizing Agents (CDAs)

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form a mixture of diastereomers. wikipedia.orgnih.gov Unlike the original enantiomers, which are indistinguishable in achiral environments (such as standard NMR spectroscopy), the resulting diastereomers possess distinct physical and chemical properties. wikipedia.org This difference allows for their quantification and analysis using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov

The amine functional group in α-arylallylic amines is a common site for derivatization. A widely used CDA for primary and secondary amines, as well as alcohols, is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. researchgate.net The reaction of (R)-Mosher's acid with a scalemic mixture of an amine, such as (R)- and (S)-1-(3-ethylphenyl)prop-2-enylamine, would yield two diastereomeric amides.

The principle of analysis relies on the differential anisotropic effect of the phenyl group in the Mosher's acid moiety on the protons of the original amine. In the resulting diastereomers, the spatial arrangement of the substituents around the newly formed amide bond is different. This leads to distinct chemical shifts (δ) in the ¹H NMR spectrum for the corresponding protons in each diastereomer, allowing for the determination of the enantiomeric ratio by integrating the signals. researchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Differences for Diastereomeric Amides Formed from an Amine and a Chiral Derivatizing Agent

| Proton | Diastereomer 1 (from R-amine) δ (ppm) | Diastereomer 2 (from S-amine) δ (ppm) | Chemical Shift Difference |

|---|---|---|---|

| Methine (CH-N) | 4.85 | 4.95 | 0.10 |

| Vinyl (CH=) | 5.90 | 5.93 | 0.03 |

Utilization of Chiral Solvating Agents (CSAs)

The use of Chiral Solvating Agents (CSAs) is an alternative NMR-based method for determining enantiomeric composition that circumvents the need for covalent bond formation. nih.govresearchgate.net CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes (solvates) with the enantiomers of the analyte in solution. researchgate.netsemanticscholar.org The rapid and reversible formation of these complexes leads to different time-averaged magnetic environments for the corresponding nuclei in each enantiomer. researchgate.net

This results in the splitting of signals in the NMR spectrum, a phenomenon known as chemical shift non-equivalence (ΔΔδ). nih.gov The enantiomeric ratio can then be determined by integrating the separated signals. semanticscholar.org This method is often preferred for its simplicity and speed, as it involves merely mixing the analyte with the CSA in an NMR tube. nih.govsemanticscholar.org For α-arylallylic amines, acidic CSAs that can form hydrogen bonds or acid-base interactions with the amine are particularly effective.

Table 2: Example of Enantiomeric Discrimination of a Racemic Amine using a Chiral Solvating Agent in ¹H NMR

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Observed Splitting (ΔΔδ, ppm) |

|---|---|---|---|

| Methine (CH-N) | 4.15 | R-enantiomer: 4.25S-enantiomer: 4.31 | 0.06 |

Application of Chiral Lanthanide Shift Reagents (CSRs)

Chiral Lanthanide Shift Reagents (CSRs) are coordination complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) with a chiral ligand. harvard.edu When added to a solution of a chiral analyte containing a Lewis basic site, such as the nitrogen atom in an amine, the CSR acts as a Lewis acid and forms a diastereomeric complex. nih.govcore.ac.uk

The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, with the magnitude of the shift being dependent on the distance and angle of the proton from the lanthanide center. harvard.edu Due to the different geometries of the diastereomeric complexes formed with each enantiomer, the induced shifts are different, leading to the resolution of signals in the NMR spectrum. harvard.educore.ac.uk This allows for the determination of enantiomeric purity. The choice of solvent is critical, as non-polar solvents are preferred to maximize the interaction between the CSR and the analyte. core.ac.uk

Table 3: Illustrative Lanthanide-Induced Shifts (LIS) for Enantiomers of a Chiral Amine

| Proton | δ without CSR (ppm) | LIS for R-enantiomer (ppm) | LIS for S-enantiomer (ppm) | Resulting δ (R) | Resulting δ (S) |

|---|---|---|---|---|---|

| Methine (CH-N) | 4.15 | +2.50 | +2.80 | 6.65 | 6.95 |

Self-Induced Diastereomeric Anisochronism (SIDA) Analysis

Self-Induced Diastereomeric Anisochronism (SIDA) is a phenomenon observed in NMR spectroscopy where the enantiomers of a chiral compound in a non-racemic (scalemic) mixture can distinguish each other without the need for any external chiral auxiliary. acs.orgcnr.it This self-recognition arises from the formation of transient diastereomeric aggregates (dimers or higher-order oligomers) between the enantiomers in solution. cnr.it

The interaction between two molecules of the same chirality (homochiral association, e.g., R-R) creates a different magnetic environment compared to the interaction between two molecules of opposite chirality (heterochiral association, e.g., R-S). acs.orgnih.gov This results in two distinct sets of signals in the NMR spectrum for a scalemic sample, where a racemic sample and an enantiomerically pure sample would each show only one set of signals (though at different chemical shifts). cnr.ituni-muenchen.de The relative integration of these two sets of signals corresponds directly to the enantiomeric ratio. acs.org This effect is often dependent on factors like concentration, solvent, and temperature, and is typically observed in molecules capable of forming intermolecular interactions such as hydrogen bonds. cnr.itresearchgate.net

Table 4: Hypothetical ¹H NMR Signal Splitting due to SIDA Effect in a Scalemic Amine Mixture (75:25 e.r.)

| Species | Proton Signal | Chemical Shift (δ) in CDCl₃ (ppm) | Relative Integral |

|---|---|---|---|

| Homochiral aggregates (major) | Methine (CH-N) | 4.18 | 0.75 |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. nih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The two enantiomers of a chiral molecule produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov

The assignment of the absolute configuration of a molecule like (1R)-1-(3-Ethylphenyl)prop-2-enylamine is achieved by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by quantum-mechanical calculations, typically using Density Functional Theory (DFT). nih.govamericanlaboratory.com If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum for the (R)-enantiomer, then the absolute configuration of the sample is confirmed as R. americanlaboratory.com If the experimental spectrum is the mirror image of the calculated (R)-spectrum, the configuration is assigned as S. americanlaboratory.com

Table 5: Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment

| Vibrational Mode | Experimental VCD (cm⁻¹) | Calculated VCD for (R)-enantiomer | Calculated VCD for (S)-enantiomer | Assignment |

|---|---|---|---|---|

| C-H stretch | + | + | - | R |

| N-H bend | - | - | + | R |

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. libretexts.org Optically active substances, such as a solution containing an excess of one enantiomer of 1-(3-ethylphenyl)prop-2-enylamine, have the ability to rotate the plane of plane-polarized light. masterorganicchemistry.com A polarimeter measures the angle of this rotation (α), which can be clockwise (dextrorotatory, +) or counter-clockwise (levorotatory, -). libretexts.org

The observed rotation is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. anton-paar.com To obtain a standardized value, the specific rotation [α] is calculated. It is an intrinsic physical property of a chiral molecule. libretexts.orgmasterorganicchemistry.com

The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm). libretexts.org

c is the concentration in g/mL. masterorganicchemistry.com

T is the temperature in degrees Celsius.

λ is the wavelength of light (commonly the sodium D-line, 589 nm). anton-paar.com

Table 6: Example Calculation of Specific Rotation

| Parameter | Value |

|---|---|

| Observed Rotation (α) | +2.15° |

| Concentration (c) | 0.05 g/mL |

| Path Length (l) | 1.0 dm |

| Temperature (T) | 20 °C |

| Wavelength (λ) | 589 nm |

| Calculated Specific Rotation [α] | +43.0° |

Applications of 1r 1 3 Ethylphenyl Prop 2 Enylamine As a Chiral Building Block in Advanced Synthesis

Role in Asymmetric Synthesis of Complex Molecules

The utility of (1R)-1-(3-Ethylphenyl)prop-2-enylamine as a chiral building block is rooted in its structural features: a stereochemically defined secondary amine, an allyl group, and a substituted phenyl ring. These functional groups provide multiple points for chemical modification, enabling its incorporation into a wide array of more complex molecular architectures.

While specific, documented industrial-scale applications of this compound as a direct precursor to fine chemicals are not widely reported in publicly accessible literature, its structural motifs are present in various biologically active compounds. Chiral amines are a common feature in many pharmaceuticals. The prop-2-enylamine structure, in particular, offers a handle for further chemical transformations. For instance, the double bond can be subjected to various reactions such as hydrogenation, oxidation, or metathesis to introduce new functional groups and stereocenters. The amine group itself can be acylated, alkylated, or used to form imines, providing a gateway to a diverse range of derivatives.

The synthesis of enantiomerically pure compounds often involves the use of such chiral building blocks to introduce a key stereocenter early in the synthetic route. This strategy, known as the "chiral pool" approach, leverages the readily available chirality of molecules like this compound to avoid costly and often low-yielding resolution steps or complex asymmetric catalytic reactions later in the synthesis.

Table 1: Potential Transformations of this compound for Fine Chemical Synthesis

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Allyl Group | Dihydroxylation | Chiral Amino Diols |

| Allyl Group | Ozonolysis | Chiral Amino Aldehydes |

| Amine Group | Reductive Amination | N-Substituted Chiral Amines |

In the quest for new therapeutic agents and materials, the development of novel molecular scaffolds is of paramount importance. A scaffold is the core structure of a molecule to which various substituents can be attached to create a library of related compounds. The structure of this compound makes it a potentially valuable scaffold for the generation of new chemical entities.

The combination of a chiral center, an aromatic ring, and reactive functional groups in a relatively simple molecule provides a foundation for building significant molecular complexity. Medicinal chemists, for example, could utilize this scaffold to synthesize and test a series of derivatives for biological activity. The ethylphenyl group can be further functionalized, and the allyl and amine groups allow for the attachment of a wide variety of side chains and functional groups. This modular approach is central to modern drug discovery and materials science.

Utilization as Chiral Ligands and Organocatalysts

Beyond its role as a structural component of a target molecule, this compound has the potential to be modified into chiral ligands for transition metal catalysis or to be used directly or in a modified form as an organocatalyst. In these applications, the chiral information from the molecule is transferred to the product of a chemical reaction catalytically.

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. This catalyst can then direct a chemical reaction to produce a product with a specific stereochemistry. The amine functionality in this compound is a key feature that allows it to act as a ligand. By modifying the molecule, for example, by introducing other coordinating groups such as phosphines or additional nitrogen atoms, it is possible to create bidentate or multidentate ligands.

These modified ligands can then be complexed with transition metals like palladium, rhodium, or iridium to generate catalysts for a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and aminations. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the ligand derived from this compound.

Table 2: Potential Ligand Derivatives of this compound and Their Applications

| Ligand Type | Potential Metal Complex | Potential Asymmetric Reaction |

|---|---|---|

| Chiral Diamine | Rhodium(I) | Asymmetric Hydrogenation |

| Chiral Amino-phosphine | Palladium(0) | Asymmetric Allylic Alkylation |

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amines are a well-established class of organocatalysts. This compound, as a chiral primary amine, could potentially be used in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

In these transformations, the chiral amine can react with a carbonyl compound to form a transient chiral enamine or iminium ion. This intermediate then reacts with the other substrate, and the chirality of the amine directs the approach of the reactants, leading to the formation of an enantiomerically enriched product. While specific research on this compound as an organocatalyst is not prominent in the literature, its structural class suggests its potential in this area of asymmetric synthesis.

Future Research Directions and Challenges in Chiral α Arylallylic Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. jocpr.comnumberanalytics.comnumberanalytics.com For the synthesis of chiral α-arylallylic amines like (1R)-1-(3-Ethylphenyl)prop-2-enylamine, a key objective is the improvement of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com

Table 1: Comparison of Synthetic Strategies by Atom Economy

| Synthetic Strategy | Description | Potential for High Atom Economy | Key Challenges |

| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium, rhodium, or iridium to facilitate C-N bond formation. organic-chemistry.orgorganic-chemistry.org | Moderate to high, depending on the specific reaction type. | Metal contamination, ligand synthesis, and catalyst recycling. |

| Organocatalysis | Employs small organic molecules as catalysts. pnas.org | Generally high, as it avoids the use of metals. | Catalyst loading, reaction times, and substrate scope. |

| Biocatalysis | Uses enzymes to catalyze the reaction. hims-biocat.eu | Very high, often approaching 100% in ideal cases. | Enzyme stability, substrate specificity, and process scale-up. |

A critical challenge is the direct functionalization of simple, readily available starting materials, which would minimize the number of synthetic steps and thus reduce waste. google.com For example, the direct asymmetric hydroamination of allenes or dienes represents a highly atom-economical route to chiral allylic amines. rsc.orgnih.gov

Advancements in Catalytic Efficiency, Substrate Scope, and Stereoselectivity

The heart of asymmetric synthesis lies in the catalyst, which dictates the efficiency and selectivity of the reaction. For the synthesis of α-arylallylic amines, including this compound, the development of more active and selective catalysts is a perpetual goal.

Future research will focus on several key areas:

Higher Catalytic Turnover: Increasing the turnover number (TON) and turnover frequency (TOF) of catalysts will allow for lower catalyst loadings, reducing costs and simplifying purification.

Broader Substrate Scope: Catalysts that are effective for a wide range of substrates are highly desirable. This includes accommodating various substituents on both the aromatic ring and the allylic moiety. chemrxiv.orgresearchgate.net

Enhanced Stereoselectivity: Achieving near-perfect enantioselectivity is a constant pursuit. This involves the rational design of chiral ligands and catalysts that can create a highly ordered transition state, favoring the formation of one enantiomer over the other. nih.govresearchgate.net

The exploration of novel catalyst systems, including cooperative catalysis where two or more catalysts work in concert, holds significant promise for achieving unprecedented levels of control and efficiency. researchgate.net The development of robust catalysts that can operate under mild conditions, such as room temperature and atmospheric pressure, will also be a priority.

Integration of Computational Design and Machine Learning in Reaction Discovery and Optimization

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and optimization of new reactions. chiralpedia.com For the synthesis of chiral α-arylallylic amines, computational tools are becoming indispensable for:

Catalyst Design: Quantum mechanical calculations can provide insights into reaction mechanisms and the origins of stereoselectivity, guiding the design of more effective chiral ligands and catalysts.

Reaction Prediction: Machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yield and enantioselectivity. pnas.orgrsc.org This can significantly reduce the amount of empirical screening required.

Optimization of Reaction Conditions: ML models can help to identify the optimal set of reaction parameters (e.g., temperature, solvent, catalyst loading) with a minimal number of experiments. chemistryworld.com

The development of unified ML protocols for asymmetric catalysis is a significant step towards accelerating the discovery of new synthetic methods. pnas.org As more high-quality reaction data becomes available, the predictive power of these models will continue to improve, making in silico experimentation a routine part of synthetic chemistry.

Table 2: Impact of Computational Tools on Asymmetric Catalysis

| Computational Tool | Application in Chiral Amine Synthesis | Expected Outcome |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms and transition state analysis. | Rational design of catalysts with improved selectivity. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational analysis. | Understanding the dynamic behavior of catalytic systems. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. pnas.org | Accelerated discovery and development of new synthetic methods. |

Exploration of Novel Reactivity and Transformation Pathways

Beyond the refinement of existing methods, a significant area of future research will be the discovery of entirely new ways to synthesize and functionalize chiral α-arylallylic amines. This involves exploring the untapped reactivity of these molecules and developing novel transformation pathways.

One promising avenue is the use of dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product. umn.edu This approach is particularly attractive as it can theoretically achieve a 100% yield of the desired enantiomer. The development of catalytic systems that can effectively racemize the starting material while selectively reacting with one enantiomer is a key challenge. umn.edu

Furthermore, the allylic moiety of compounds like this compound offers a handle for further synthetic transformations. Research into novel C-H functionalization reactions, for example, could allow for the direct introduction of new functional groups at the allylic position, providing access to a wider range of complex chiral molecules. acs.orgresearchgate.net The exploration of photochemical and electrochemical methods may also open up new avenues for the synthesis and manipulation of these valuable compounds.

Q & A

Basic: What synthetic strategies are recommended for preparing (1R)-1-(3-Ethylphenyl)prop-2-en-1-amine, and how can enantiomeric purity be ensured?

Methodological Answer:

Propargylamines like (1R)-1-(3-Ethylphenyl)prop-2-en-1-amine are typically synthesized via a three-component coupling reaction involving terminal alkynes, aldehydes, and amines, catalyzed by Cu(I) salts (e.g., CuBr) under mild conditions . To optimize enantiomeric purity:

- Use chiral auxiliaries or enantioselective catalysis (e.g., Cu(I) with chiral ligands like bisoxazolines).

- Employ chromatographic resolution (e.g., chiral HPLC with amylose-based columns) or diastereomeric salt formation.

- Validate purity using polarimetry and enantioselective NMR with chiral shift reagents.

Advanced: How does stereochemistry at the C1 position modulate NMDA receptor antagonism in this compound?

Methodological Answer:

The (1R)-configuration is critical for binding to the NMDA receptor’s phencyclidine site. Comparative studies of enantiomers show that the (1R)-isomer exhibits significantly higher inhibitory activity (IC₅₀ = 36 nM) than the (1S)-isomer (IC₅₀ > 1,000 nM) in rat cortical membrane assays .

Experimental Design:

- Synthesize both enantiomers via asymmetric catalysis.

- Perform radioligand displacement assays ([³H]MK-801 binding) under standardized buffer conditions (pH 7.4, 25°C).

- Validate functional antagonism using electrophysiological recordings in hippocampal slices.

Basic: What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include the allylic amine proton (δ 3.1–3.5 ppm, multiplet) and propargyl carbons (δ 70–90 ppm) .

- X-ray Crystallography: Use SHELXL for refinement to resolve absolute configuration. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) can be analyzed via graph set notation (e.g., R₂²(8) motifs) .

- IR Spectroscopy: Stretching vibrations for C≡C (≈2100 cm⁻¹) and NH₂ (≈3350 cm⁻¹) confirm functional groups .

Advanced: How do intermolecular interactions in the crystal lattice influence stability and solubility?

Methodological Answer:

Hydrogen-bonding networks dominate the solid-state packing. For example:

- The amine group forms N–H⋯π interactions with the 3-ethylphenyl ring, reducing solubility in nonpolar solvents.

- Graph set analysis (e.g., Etter’s notation) reveals chain motifs (C(4)) and rings (R₂²(8)), which correlate with thermal stability (TGA data) .

Experimental Approach: - Grow single crystals via slow evaporation in ethanol/water.

- Refine structures using SHELX suite (SHELXD for solution, SHELXL for refinement).

- Calculate packing coefficients and Hirshfeld surfaces to quantify interaction contributions .

Basic: What in vivo models are appropriate for evaluating neuroprotective efficacy?

Methodological Answer:

- Middle Cerebral Artery Occlusion (MCAO) in Rats: Administer 1 mg/kg (i.v.) post-occlusion; measure infarct volume via TTC staining and functional recovery using foot-fault tests .

- Transient Focal Ischemia Models: Assess cortical and striatal neuronal necrosis 24–72 hours post-ischemia.

Advanced: How can conflicting data on sigma receptor vs. NMDA receptor selectivity be resolved?

Methodological Answer:

Discrepancies arise from assay conditions (e.g., ligand concentration, tissue source).

Resolution Strategies:

- Conduct competitive binding assays under identical conditions (e.g., [³H]DTG for sigma receptors vs. [³H]MK-801 for NMDA).

- Use CHO cells transfected with human NMDA (GluN1/GluN2B) and sigma-1 receptors to isolate target effects.

- Apply Schild analysis to determine if off-target interactions are competitive or allosteric .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the propargyl group.

- Avoid aqueous solutions >24 hours due to hydrolysis risk. Use DMSO for stock solutions (50–100 mM) .

Advanced: How can computational modeling predict metabolite formation and toxicity?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to identify reactive sites (e.g., propargyl C≡C for cytochrome P450 oxidation).

- Use ADMET predictors (e.g., SwissADME) to estimate logP (≈2.1), BBB permeability (+0.8), and hepatotoxicity risk.

- Validate with in vitro microsomal assays (rat/human liver S9 fractions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.